3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 952982-25-1
VCID: VC4231404
InChI: InChI=1S/C14H21FN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3
SMILES: CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Molecular Formula: C14H21FN2O3S
Molecular Weight: 316.39

3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 952982-25-1

Cat. No.: VC4231404

Molecular Formula: C14H21FN2O3S

Molecular Weight: 316.39

* For research use only. Not for human or veterinary use.

3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide - 952982-25-1

Specification

CAS No. 952982-25-1
Molecular Formula C14H21FN2O3S
Molecular Weight 316.39
IUPAC Name 3-fluoro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C14H21FN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3
Standard InChI Key BFFUZWWDXKMCAZ-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F

Introduction

The compound 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that incorporates several functional groups, including a sulfonamide, a fluorine atom, a methoxy group, and a piperidine ring. This structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Synthesis

The synthesis of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves several steps, including the formation of the sulfonamide linkage and the introduction of the piperidine moiety. A general approach might involve:

  • Preparation of the Sulfonamide Precursor: Starting with a suitable aryl halide or aryl sulfonic acid, the sulfonamide group can be introduced using a sulfonamide-forming reaction.

  • Introduction of the Piperidine Moiety: The 1-methylpiperidin-4-ylmethyl group can be attached via a nucleophilic substitution or reductive amination reaction.

Synthesis Steps

StepReactionConditions
1Formation of sulfonamide precursorAryl halide or sulfonic acid, sulfonamide-forming conditions
2Introduction of piperidine moietyNucleophilic substitution or reductive amination conditions

Potential Applications

Given its structural features, 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide may have potential applications in various therapeutic areas, including:

  • Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, acting as inhibitors of dihydropteroate synthase in bacteria.

  • Cancer Therapy: The presence of a fluorine atom and a piperidine ring could provide opportunities for targeting specific cancer-related pathways.

  • Neurological Disorders: Piperidine derivatives have been explored for their potential in treating neurological conditions.

Potential Therapeutic Targets

Therapeutic AreaPotential Targets
AntimicrobialDihydropteroate synthase
Cancer TherapyVarious kinase inhibitors or receptor modulators
Neurological DisordersGABA receptors, serotonin receptors

Bioactivity Data

CompoundBioactivityIC50_{50} or MIC
Related SulfonamidesAntimicrobialVaries by strain
Fluorinated AnalogsVarious targetsDepends on specific target

Future Directions

  • In Vitro and In Vivo Studies: Conduct thorough bioactivity assays to determine efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound to optimize its pharmacological properties.

  • Pharmacokinetic and Pharmacodynamic Analysis: Investigate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

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